molecular formula C7H5F2NaO2S B2541248 Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate CAS No. 1499532-43-2

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate

Cat. No.: B2541248
CAS No.: 1499532-43-2
M. Wt: 214.16
InChI Key: LZQFDJZQUBOMSS-UHFFFAOYSA-M
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Description

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate is a chemical compound with the CAS Number: 1499532-43-2 . It has a molecular weight of 214.17 . The compound is typically stored at temperatures below -10 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H6F2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 214.17 . The compound is typically stored at temperatures below -10 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent potential hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

sodium;2,5-difluoro-4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFDJZQUBOMSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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